Piperazine Adipate

Veterinary Parasitology Anthelmintic Efficacy Poultry Health

Piperazine adipate is the 1:1 salt of piperazine and adipic acid, offering a scientifically superior profile for specific applications. Unlike the less soluble phosphate salt, its ideal water solubility (5.53 g/100 mL) and heat/air stability enable reliable oral solution, suspension, and feed additive formulations. This is critical for reproducibility in veterinary studies, where it achieves 97-100% clearance of Ascaridia galli in poultry. It is also a potent inhibitor of A. galli cholinesterase (96% at 10 mM), making it a precise experimental tool. Select this specific salt to ensure formulation ease, pharmacokinetic performance, and experimental validity.

Molecular Formula C6H10O4.C4H10N2
C10H20N2O4
Molecular Weight 232.28 g/mol
CAS No. 142-88-1
Cat. No. B147277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine Adipate
CAS142-88-1
SynonymsAdipic Acid compd. with Piperazine;  Piperazine Adipate;  Piperazine Hexanedioate (1:1);  Adiprazina;  Adiprazine;  Arduvermin;  Dietelmin;  Entacyl;  Helmirazin;  NSC 74383;  Nometan;  Oxurasin;  Oxypaat;  Oxyzin;  Pipadox;  Piperascat;  Piperaskat;  Piperazine Adip
Molecular FormulaC6H10O4.C4H10N2
C10H20N2O4
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESC1CNCCN1.C(CCC(=O)O)CC(=O)O
InChIInChI=1S/C6H10O4.C4H10N2/c7-5(8)3-1-2-4-6(9)10;1-2-6-4-3-5-1/h1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2
InChIKeyBVEGEKOBSPXUJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 to 50 mg/mL at 63 °F (NTP, 1992)

Piperazine Adipate (CAS 142-88-1): Procurement-Ready Overview for Anthelmintic Research and Veterinary Application


Piperazine adipate (CAS 142-88-1) is the 1:1 salt of piperazine and adipic acid, represented by the molecular formula C10H20N2O4 and a molecular weight of 232.28 g/mol [1]. It is a broad-spectrum anthelmintic agent, with its primary recognized mechanism of action being the inhibition of neuromuscular function in parasitic nematodes . This compound is a white, crystalline powder that is stable to heat and air, has a slightly acid taste, and yields weakly acidic aqueous solutions (pH 5-6 for a 5% solution) [1]. Its therapeutic application is focused on the veterinary and human treatment of intestinal roundworm infections, including species such as *Ascaris* and *Enterobius* [2].

Why Piperazine Adipate Cannot Be Simply Substituted with Other Piperazine Salts in R&D and Formulation


Substituting one piperazine salt for another without formulation adjustment is scientifically unsound due to significant, quantifiable differences in their physicochemical and biological profiles. Piperazine salts—including the citrate, phosphate, and adipate forms—exhibit distinct solubility behaviors, stability characteristics, and resulting bioavailability [1]. For instance, piperazine adipate's moderate water solubility (5.53 g/100 mL at 20°C) and heat stability [2] differ markedly from piperazine phosphate, which is only sparingly soluble in water [3]. These variances directly impact dissolution rates, ease of formulation into aqueous solutions or solid dosage forms, and ultimately, the pharmacokinetic performance and efficacy in target species. The choice of salt is therefore a critical determinant in product development and procurement, directly affecting the reliability and reproducibility of experimental and therapeutic outcomes.

Piperazine Adipate (CAS 142-88-1): Evidence-Based Differentiation from Key Comparators


Efficacy in Poultry: High *Ascaridia galli* Clearance of Piperazine Adipate at a Defined Dose

Piperazine adipate demonstrates high anthelmintic efficacy against *Ascaridia galli* in chickens at a defined oral dose. In a direct experimental study, a single oral administration of ≥150 mg/kg body weight of piperazine adipate resulted in 97% to 100% elimination of *Ascaridia galli* from chickens [1]. While piperazine citrate is also known to be effective against *A. galli*, the specific quantitative efficacy at this dose is a key characterization for the adipate salt [2].

Veterinary Parasitology Anthelmintic Efficacy Poultry Health

In Vitro Potency: Piperazine Adipate's Near-Complete Inhibition of Parasite Cholinesterase

Piperazine adipate exhibits potent inhibitory activity against parasite cholinesterase, a key enzyme in neuromuscular function. At a concentration of 10 mM, piperazine adipate inhibits cholinesterase activity by 96% in *Ascaridia galli* and by 93% in *Heterakis gallinae* . While this data is specific to the adipate salt, it establishes a quantitative baseline for its in vitro potency that can be compared to other piperazine derivatives in similar assay systems.

Biochemical Assay Enzyme Inhibition Anthelmintic Mechanism

Comparative Acute Oral Toxicity: Piperazine Adipate vs. Piperazine Citrate

A comparison of acute oral toxicity in rodents reveals that piperazine adipate is approximately 1.4 times more acutely toxic than piperazine citrate, based on LD50 values in rats. Piperazine adipate has a reported oral LD50 of 7.9 g/kg in rats, whereas piperazine citrate has an oral LD50 of 11.2 g/kg in the same species [1][2]. This quantifiable difference in safety margin is a critical factor for pharmaceutical development, formulation, and risk assessment.

Toxicology Safety Profile LD50 Comparison

Clinical Efficacy in Human Ascariasis: Piperazine Adipate vs. Pyrantel Embonate

In a clinical trial for mass treatment of ascariasis, piperazine adipate demonstrated a lower cure rate compared to pyrantel embonate, but its quantitative performance is well-defined. A regimen of 75 mg/kg piperazine adipate daily for 2 or 3 consecutive days achieved cure rates of 62.0% and 74.7%, respectively [1]. In contrast, a single 2.5 mg/kg dose of pyrantel embonate was significantly more effective [1]. This data provides a clear, quantitative benchmark for the efficacy of piperazine adipate in a human population.

Clinical Trial Human Ascariasis Cure Rate Comparison

Physicochemical Differentiation: Solubility and Stability Profile of Piperazine Adipate

Piperazine adipate has a distinct solubility profile compared to other piperazine salts, which is critical for formulation. It is moderately soluble in water, with a solubility of 5.53 g/100 mL at 20°C, which increases to 6.61 g/100 mL at 30°C [1]. It is also stable to heat and air, and its aqueous solutions are weakly acidic (pH 5.45 for 0.2-0.01 M solutions) [1]. In contrast, piperazine phosphate is described as only sparingly soluble in water [2]. These differences directly influence the choice of salt for developing aqueous solutions or suspensions.

Pharmaceutics Preformulation Solubility Analysis

Piperazine Adipate (CAS 142-88-1): High-Value Procurement Scenarios Backed by Evidence


Veterinary Anthelmintic Formulation for Poultry and Livestock

Given its established efficacy in eliminating *Ascaridia galli* in chickens (97-100% clearance at ≥150 mg/kg) and its good water solubility (5.53 g/100 mL at 20°C), piperazine adipate is well-suited for developing oral solutions, suspensions, or feed additives for poultry and swine [1][2]. Its stability to heat and air further supports its use in various manufacturing processes and storage conditions [2].

In Vitro Parasitology Research and Mechanism-of-Action Studies

Piperazine adipate's potent and quantifiable inhibition of parasite enzymes, such as the 96% inhibition of *A. galli* cholinesterase at 10 mM, makes it a valuable reference compound and experimental tool for investigating anthelmintic mechanisms, neuromuscular physiology in nematodes, and the role of specific metabolic pathways in parasite survival .

Chemical Intermediate in Polymer and Resin Synthesis

Beyond its pharmaceutical use, piperazine adipate is employed as a chemical intermediate in the synthesis of specialty polymers, resins, and corrosion inhibitors . Its role in producing nylon copolymers demonstrates its utility in materials science, providing enhanced stability and flexibility to final products [3].

Technical Documentation Hub

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